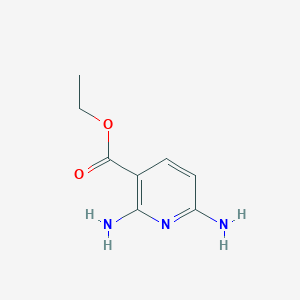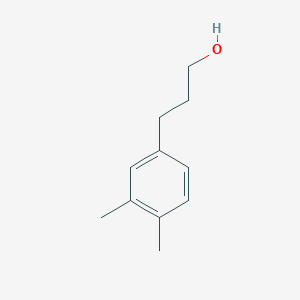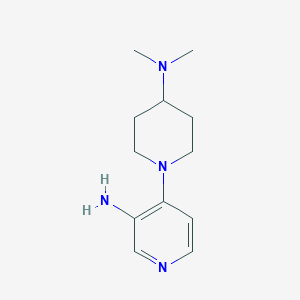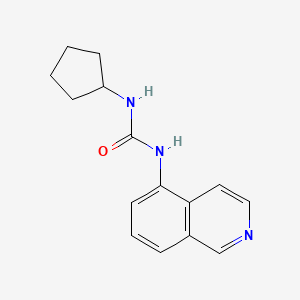
(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone
概述
描述
(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,3-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antinociceptive (pain-relieving) properties in animal models.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism of action of (2,3-Dimethoxyphenyl)-4-pyridinyl-methanone involves its interaction with various molecular targets and pathways. For instance, its antinociceptive effects are associated with the inhibition of capsaicin-sensitive fibers and the glutamatergic system. Additionally, it may modulate the production and release of nitric oxide (NO) and pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3-(2,5-Dimethoxyphenyl)propionic acid: A compound with similar structural features but different functional groups.
Uniqueness
(2,3-Dimethoxyphenyl)-4-pyridinyl-methanone is unique due to its combination of a dimethoxyphenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that may not be observed in similar compounds .
属性
CAS 编号 |
243640-28-0 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2,3-dimethoxyphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9H,1-2H3 |
InChI 键 |
JXRNNYSLIUEYHF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
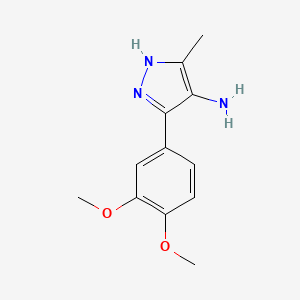

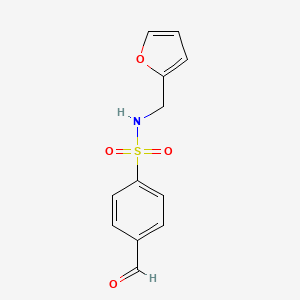
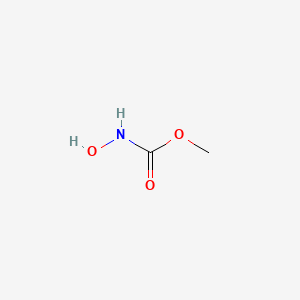
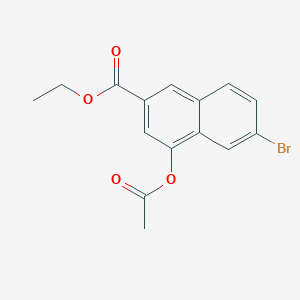
![3-(4-Chlorothieno[2,3-D]pyrimidin-2-YL)pyridine](/img/structure/B8778980.png)
